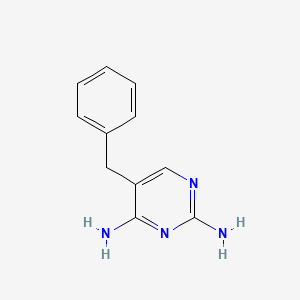
2,4-Diamino-5-benzylpyrimidine
Übersicht
Beschreibung
2,4-Diamino-5-benzylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Inhibition of Dihydrofolate Reductase Enzymes
2,4-Diamino-5-benzylpyrimidine analogs show exceptional species selectivity as inhibitors of dihydrofolate reductase (DHFR) from pathogens like Pneumocystis carinii and Mycobacterium avium, suggesting their potential as lead compounds for developing treatments against these pathogens. The selectivity index of these compounds is notably higher compared to widely used antibacterial agents like trimethoprim, indicating their efficacy and specificity (Forsch, Queener, & Rosowsky, 2004).
Interaction with Bacterial Membrane Lipopolysaccharides
Some 2,4-diamino-5-benzylpyrimidines, despite their increased inhibitory activity against bacterial DHFR, show decreased inhibition of E. coli cultures. This paradox is partly attributed to their inactivation due to binding with outer membrane constituents like lipopolysaccharides. This finding underscores the importance of considering drug-membrane interactions in the development of antibacterials, providing insights into resistance mechanisms and aiding in designing more effective compounds (Schop, Wiese, Cordes, & Seydel, 2000).
Antiviral Activities
This compound derivatives have been studied for their antiviral properties, particularly against retroviruses. Certain derivatives exhibit significant inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. These findings are crucial for developing new therapeutic strategies against retroviruses like HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Modification in Medicinal Chemistry
New synthesis methods for this compound derivatives have been developed, enabling modifications to structurally complex bioactive molecules. These methods are significant for medicinal chemistry applications, facilitating the creation of novel compounds with potential therapeutic uses (Wu, Bian, Wang, Zhang, & Wang, 2022).
Application in Alzheimer's Disease Treatment
This compound derivatives have been explored as multifunctional agents for Alzheimer's disease treatment. They show inhibitory activities against enzymes like cholinesterase and β-secretase, and against Aβ-aggregation, indicating their potential as multi-targeted therapeutics for Alzheimer's disease (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Anticancer Potential
Several this compound derivatives have been designed and synthesized, showing significant antiproliferative activity against various cancer cell lines. These findings reveal the anticancer potential of the this compound scaffold and encourage further exploration of these compounds as novel anticancer agents (Li, Chen, Jian, Lv, You, & Zhao, 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-Benzyl-2,4-diaminopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins, making it an important drug target in anti-tuberculosis drug development .
Mode of Action
5-Benzyl-2,4-diaminopyrimidine interacts with its target by binding to the glycerol (GOL) binding site of mt-DHFR . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with its target leads to the inhibition of the enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Biochemical Pathways
The action of 5-Benzyl-2,4-diaminopyrimidine affects the folic acid pathway . By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This disruption can lead to the arrest of cell growth and multiplication .
Pharmacokinetics
This suggests that the compound has been optimized for bioavailability, allowing it to cross the cell wall of Mycobacterium tuberculosis and exert its effects .
Result of Action
The inhibition of mt-DHFR by 5-Benzyl-2,4-diaminopyrimidine leads to the disruption of nucleic acid synthesis, thereby arresting the growth and multiplication of Mycobacterium tuberculosis . This results in potent anti-tubercular activity, as demonstrated in studies where the compound showed significant selectivity against vero cells .
Biochemische Analyse
Biochemical Properties
2,4-Diamino-5-benzylpyrimidine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the primary enzymes it interacts with is dihydrofolate reductase (DHFR). This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and amino acids. This compound acts as an inhibitor of DHFR, thereby disrupting the folate pathway and exerting its antibacterial effects .
Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways. These interactions can influence various cellular processes, including gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on cells are multifaceted. In bacterial cells, the inhibition of DHFR by this compound leads to a depletion of tetrahydrofolate, which is necessary for DNA synthesis and repair. This results in the inhibition of bacterial growth and proliferation .
In mammalian cells, this compound can influence cell signaling pathways and gene expression. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. These effects can have significant implications for cancer research and therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of DHFR. This binding inhibits the enzyme’s activity, preventing the reduction of dihydrofolate to tetrahydrofolate. The inhibition of DHFR disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides and amino acids .
Furthermore, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways. These interactions can modulate the activity of these proteins, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions. Its stability can be affected by factors such as temperature, pH, and exposure to light .
Over time, this compound can undergo degradation, leading to a decrease in its efficacy. Long-term studies have also shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of alternative metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dose does not significantly enhance the efficacy but may increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the folate cycle. The compound inhibits DHFR, leading to a disruption of the folate pathway and a decrease in the synthesis of nucleotides and amino acids .
Additionally, this compound can affect other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism. These interactions can lead to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments .
Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular regions. These interactions can influence the compound’s activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications .
For example, this compound can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
5-benzylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPZVBGIPQQTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223436 | |
| Record name | 2,4-Diamino-5-benzylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7319-45-1 | |
| Record name | 2,4-Diamino-5-benzylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-5-benzylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,4-diamino-5-benzylpyrimidines?
A1: 2,4-Diamino-5-benzylpyrimidines, including the well-known example trimethoprim, act as potent and selective inhibitors of dihydrofolate reductase (DHFR). [, , , , , ] DHFR is a crucial enzyme in the folic acid pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and several amino acids. [, , , , , ] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division, particularly in bacteria. [, , , , , ]
Q2: Are there any instances where 2,4-diamino-5-benzylpyrimidines exhibit dual modes of action?
A3: Yes, research has explored 4,4′-diaminodiphenyl sulfone substituted 2,4-diamino-5-benzylpyrimidines which demonstrate dual inhibitory activity against both bacterial dihydrofolate reductase (DHFR) and dihydropteroic acid synthase (SYN). [] This dual inhibition results in autosynergism within bacterial cells, similar to the effect observed when combining sulfonamides with trimethoprim. []
Q3: What is the core structure of 2,4-diamino-5-benzylpyrimidine?
A4: The core structure comprises a pyrimidine ring with amino groups at positions 2 and 4, and a benzyl group substituted at position 5. [, , , , , ] This basic scaffold provides a platform for introducing diverse substituents to modulate the compound's pharmacological properties.
Q4: How does the molecular weight of this compound derivatives influence their activity?
A5: Molecular weight can significantly impact a compound's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME). [, , , ] While specific molecular weight ranges for optimal activity are not explicitly stated in the provided research, it's evident that modifications to the benzyl ring, particularly the introduction of alkyl or alkoxy groups, can alter lipophilicity and subsequently affect activity. [, , , ]
Q5: How has molecular modeling contributed to understanding the activity of 2,4-diamino-5-benzylpyrimidines?
A6: Molecular modeling studies have been instrumental in elucidating the binding interactions between these compounds and DHFR, particularly from E. coli and chicken liver. [, , , , ] By simulating the enzyme's active site and docking different analogs, researchers have identified key structural features influencing binding affinity and selectivity. [, , , , ] For example, studies revealed that the hydrophobic pocket in vertebrate DHFR is more spacious compared to bacterial DHFR, impacting the binding of bulkier analogs. [, , ]
Q6: How do substituents on the benzyl ring influence the activity of 2,4-diamino-5-benzylpyrimidines?
A7: Substitutions on the benzyl ring significantly impact the compound's interaction with DHFR and consequently its activity and selectivity. [, , , , ] Studies have shown that:
- 3,5-Dialkyl-4-hydroxy derivatives exhibit improved in vitro activity against Neisseria gonorrhoeae compared to trimethoprim. [] This suggests a preference for lipophilic groups at these positions for targeting this specific pathogen.
- Introducing basic substituents, particularly at the 2-position of a quinolylmethyl group, can enhance specificity towards bacterial DHFR. [] This highlights the importance of electrostatic interactions in achieving selectivity.
Q7: Does the stereochemistry of 2,4-diamino-5-benzylpyrimidines play a role in their activity?
A8: Yes, research on conformationally restricted analogs, such as 2,3-dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes, reveals the importance of stereochemistry for optimal activity. [] The S-isomer of a specific dihydroindene derivative displayed a binding conformation to E. coli DHFR similar to trimethoprim, while other isomers did not, highlighting the significance of three-dimensional shape for target interaction. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)

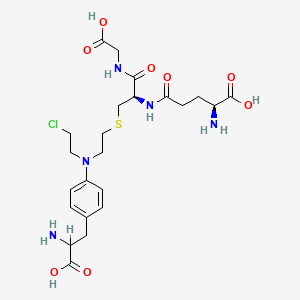
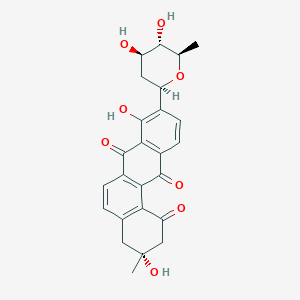
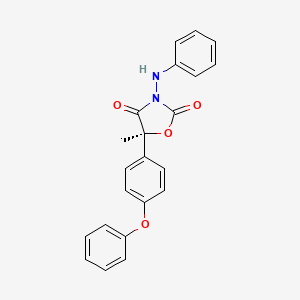
![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)

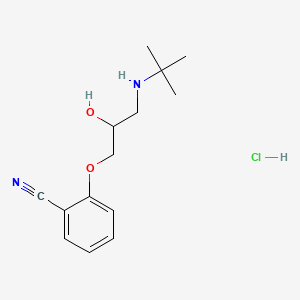
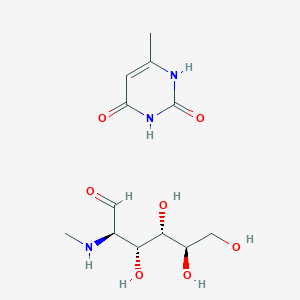
![[(2R)-3-carboxy-2-(2-propylpentanoyloxy)propyl]-trimethylazanium](/img/structure/B1204474.png)
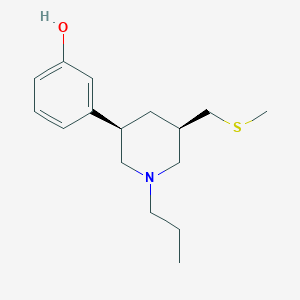
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)
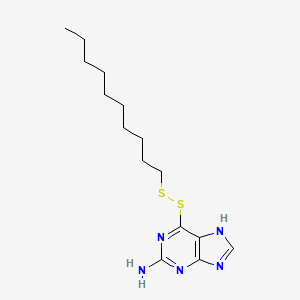
![[6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate](/img/structure/B1204483.png)
